
3-Chloro-4-((1-(mesitylsulfonyl)piperidin-3-yl)oxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related chloropyridine and piperidine derivatives involves multi-step reactions, starting from basic pyridine or piperidine structures that undergo chlorination, sulfonation, or amination to introduce the desired functional groups. For instance, Shen Li (2012) discussed the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine from 2-amino-4-methylpyridine by successive chlorination and condensation with piperidine, yielding about 62% overall yield (Shen Li, 2012).
Molecular Structure Analysis
The molecular and crystal structures of compounds closely related to 3-Chloro-4-((1-(mesitylsulfonyl)piperidin-3-yl)oxy)pyridine have been determined by X-ray diffraction analysis, revealing significant details about their conformations and molecular packing in crystals. For example, studies on hydroxy derivatives of hydropyridine by L. Kuleshova and V. Khrustalev (2000) demonstrate the influence of intramolecular and intermolecular hydrogen bonds on molecule conformation and packing (L. Kuleshova & V. Khrustalev, 2000).
Chemical Reactions and Properties
Reactions involving chloropyridine and piperidine derivatives are versatile, including nucleophilic aromatic substitution, hydrogenation, and oxidative coupling, which are crucial for constructing complex molecules. M. El-Abadelah et al. (2018) explored the oxidative C–C coupling reaction with alkanones, showcasing the reactivity and potential transformations of these compounds (M. El-Abadelah et al., 2018).
Physical Properties Analysis
The physical properties, such as crystal structure, stability, and molecular interactions, are essential for understanding the behavior of these compounds. For instance, C. S. Karthik et al. (2021) performed thermal, optical, and structural studies along with theoretical calculations to characterize the title compound, revealing its stability and interactions within the crystal structure (C. S. Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity, hydrogen bonding potential, and electronic structure, can be elucidated through spectroscopic methods and quantum mechanical studies. For example, P. Devi et al. (2020) investigated the spectroscopic properties of a related compound, providing insights into its electronic parameters and reactive sites (P. Devi et al., 2020).
科学的研究の応用
Synthesis and Functionalization of Piperidine Derivatives
Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles were synthesized and demonstrated as a novel nanomagnetic reusable catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, showcasing the versatility of piperidine derivatives in catalyzing organic reactions (Ghorbani‐Choghamarani & Azadi, 2015).
Intermediate in Drug Synthesis
Role in Lafutidine Synthesis
The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a key intermediate of lafutidine, from 2-amino-4-methylpyridine highlights the importance of chloro and piperidine substitutions in the pharmaceutical industry (Shen Li, 2012).
Chemical Modification and Reactions
Synthesis of Pyridine Derivatives
The synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a critical intermediate for herbicide trifloxysulfuron production, exemplifies the modification of pyridine derivatives for agricultural applications (Zuo Hang-dong, 2010).
Corrosion Inhibition
Piperidine Derivatives as Corrosion Inhibitors
Quantum chemical and molecular dynamic simulation studies on piperidine derivatives showcased their potential as corrosion inhibitors for iron, highlighting the industrial application of these compounds in protecting metal surfaces (Kaya et al., 2016).
Vasodilation Properties
Vasodilators from Pyrimidine Derivatives
The creation of di- and triaminopyrimidine 3-oxides and their reaction with sulfur trioxide to yield heterocyclic O-sulfates demonstrates the medical research interest in piperidine derivatives as potential vasodilators (J. Mccall et al., 1983).
特性
IUPAC Name |
3-chloro-4-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-13-9-14(2)19(15(3)10-13)26(23,24)22-8-4-5-16(12-22)25-18-6-7-21-11-17(18)20/h6-7,9-11,16H,4-5,8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXMMVQYOOCSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-((1-(mesitylsulfonyl)piperidin-3-yl)oxy)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2488760.png)

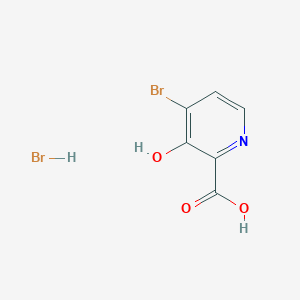
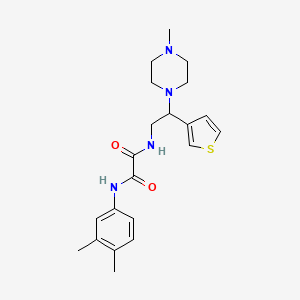
![3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2488766.png)
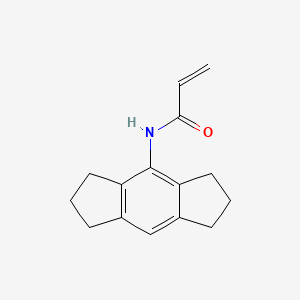

![N-([2,3'-bifuran]-5-ylmethyl)acetamide](/img/structure/B2488770.png)
![N-(3-methylisoxazol-5-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2488772.png)
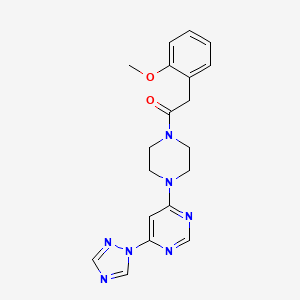

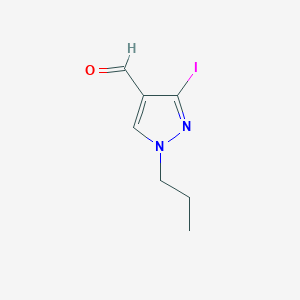
methanone](/img/structure/B2488780.png)
